Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC17230890
Molecular Formula: C10H7Br2F3O2
Molecular Weight: 375.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7Br2F3O2 |
|---|---|
| Molecular Weight | 375.96 g/mol |
| IUPAC Name | methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C10H7Br2F3O2/c1-17-9(16)6-2-5(12)3-8(7(6)4-11)10(13,14)15/h2-3H,4H2,1H3 |
| Standard InChI Key | YOLSBACUOGOEHA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)CBr |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (Figure 1) features a benzoate core with three distinct substituents:
-
Bromine at the 5-position, contributing to electrophilic reactivity.
-
Bromomethyl (-CH2Br) at the 2-position, enabling further alkylation or cross-coupling reactions.
-
Trifluoromethyl (-CF3) at the 3-position, enhancing metabolic stability and lipophilicity .
The molecular formula is C10H7Br2F3O2, with a molecular weight of 376.97 g/mol.
Physicochemical Characteristics
Key physical properties, inferred from structurally related compounds, include:
The trifluoromethyl group significantly reduces polarity, while the bromine atoms increase molecular weight and halogen-bonding potential .
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthesis route involves:
-
Bromination of a methyl group: Starting from methyl 2-methyl-3-(trifluoromethyl)benzoate, free-radical bromination using N-bromosuccinimide (NBS) and a light source introduces the bromomethyl group .
-
Electrophilic aromatic bromination: Subsequent bromination at the 5-position using Br2/FeBr3 or HBr/H2O2 .
Stepwise Procedure (Hypothetical)
Step 1: Bromomethylation
-
Substrate: Methyl 2-methyl-3-(trifluoromethyl)benzoate (1.0 equiv)
-
Reagents: NBS (1.1 equiv), benzoyl peroxide (0.1 equiv), CCl4, 80°C, 12 h .
-
Workup: Filtration, solvent evaporation, and purification via silica gel chromatography.
Step 2: Aromatic Bromination
-
Substrate: Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate (1.0 equiv)
-
Reagents: Br2 (1.05 equiv), FeBr3 (0.1 equiv), DCM, 0°C → RT, 6 h .
-
Workup: Quenching with NaHSO3, extraction with EA, drying (Na2SO4), and rotary evaporation.
Total Yield: ~40–50% (estimated from analogous reactions) .
Applications in Drug Discovery
Pharmaceutical Intermediates
The compound’s bromine atoms serve as handles for Suzuki-Miyaura and Ullmann couplings, enabling the construction of biaryl structures prevalent in kinase inhibitors (e.g., JAK2, BTK) . For example:
-
Anticancer agents: Bromine at the 5-position allows substitution with heterocyclic amines to modulate target binding .
-
Anti-inflammatory drugs: The trifluoromethyl group enhances membrane permeability and proteolytic stability .
Agrochemical Uses
In agrochemicals, the bromomethyl group facilitates conjugation to pyrethroid-like scaffolds, improving insecticidal activity against resistant pests .
Recent Advances and Challenges
Catalytic Bromination
Recent studies highlight Fe-catalyzed C-H bromination as a greener alternative to traditional Br2/FeBr3, reducing waste and improving regioselectivity .
Stability Issues
The bromomethyl group is prone to hydrolysis under basic conditions, necessitating anhydrous reaction environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume